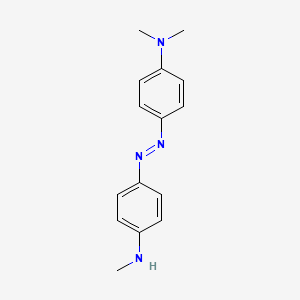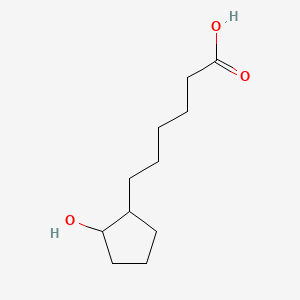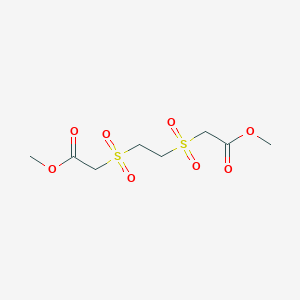
Dimethyl 2,2'-(ethane-1,2-diyldisulfonyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate is an organic compound with the molecular formula C8H14O8S2 It is a diester derivative of ethanedisulfonic acid and is characterized by the presence of two sulfonyl groups attached to an ethane backbone, with each sulfonyl group further bonded to a dimethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate typically involves the esterification of ethanedisulfonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction scheme is as follows:
Ethanedisulfonic acid+2MethanolH2SO4Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate+2Water
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate involves the interaction of its sulfonyl and ester groups with various molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles such as amines or thiols. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids. These interactions can lead to various biochemical and physiological effects, depending on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate: Similar structure but with ether linkages instead of sulfonyl groups.
1,2-Ethanediol, diacetate: Contains two acetate groups attached to an ethane backbone but lacks the sulfonyl groups.
Uniqueness
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate is unique due to the presence of both sulfonyl and ester groups in its structure This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis
Propiedades
Número CAS |
35986-08-4 |
|---|---|
Fórmula molecular |
C8H14O8S2 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-methoxy-2-oxoethyl)sulfonylethylsulfonyl]acetate |
InChI |
InChI=1S/C8H14O8S2/c1-15-7(9)5-17(11,12)3-4-18(13,14)6-8(10)16-2/h3-6H2,1-2H3 |
Clave InChI |
PIMUOPGZUQUDFF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CS(=O)(=O)CCS(=O)(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


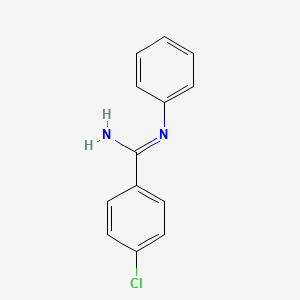

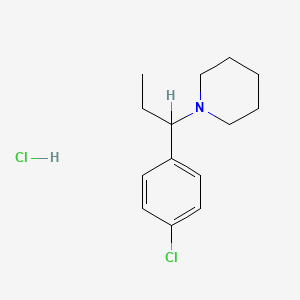
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)

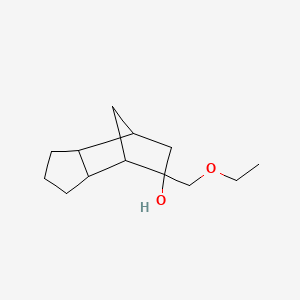
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
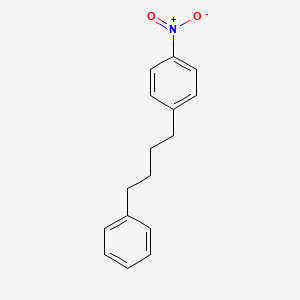


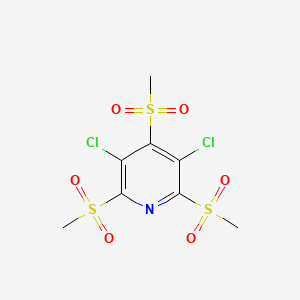
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
